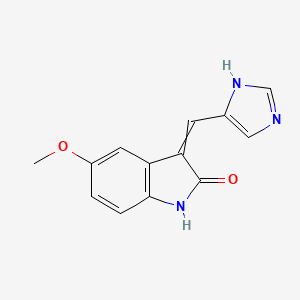

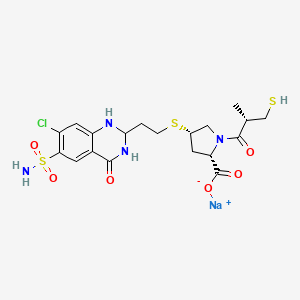

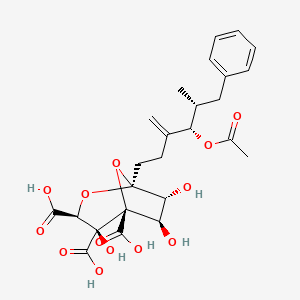

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

Overview

Description

SU9516 is a 3-substituted indolinone compound known for its potent and selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This compound has garnered significant attention in the field of cancer research due to its ability to induce apoptosis in cancer cells by inhibiting CDK2 activity .

Mechanism of Action

Target of Action

SU9516 is a specific inhibitor of cyclin-dependent kinases (CDKs) including CDK2, CDK1, and to a lesser extent, CDK4 . These kinases play a crucial role in cell cycle regulation, making them primary targets for SU9516.

Mode of Action

SU9516 competitively binds in the ATP binding pocket of CDK2 and CDK1 . This binding inhibits the activity of these kinases, leading to alterations in cell cycle progression.

Biochemical Pathways

The inhibition of CDKs by SU9516 affects the cyclin/CDK pathway, which is crucial for cell cycle progression . This results in decreased phosphorylation of the retinoblastoma protein (Rb), leading to increased Rb/E2F, cell-cycle arrest, and subsequent apoptosis . Additionally, SU9516 induces mitochondrial injury, caspase activation, and subsequent apoptosis through downregulated transcription of the antiapoptotic protein MCL-1 .

Pharmacokinetics

It is known that the compound is administered orally

Result of Action

The action of SU9516 leads to several molecular and cellular effects. It decreases proliferation in human colon carcinoma cell lines through inhibition of Rb phosphorylation . It also induces apoptosis in various cell lines, including leukemia or lymphoma cell lines and the inflammatory breast cancer cell line SUM149PT . In the context of Duchenne muscular dystrophy, SU9516 increases α7β1 integrin in skeletal muscle, ameliorates pathology, and improves muscle function .

Action Environment

One study showed that su9516 can significantly influence the in vitro developmental competence of porcine parthenogenetically activated embryos

Biochemical Analysis

Biochemical Properties

SU9516 is a specific inhibitor of cyclin-dependent kinases (CDKs) including CDK2, CDK1 and, to a lesser extent, CDK4 . It competitively binds in the ATP binding pocket of CDK2 and CDK1 .

Cellular Effects

SU9516 has been shown to decrease proliferation in human colon carcinoma cell lines RKO and SW480, through inhibition of retinoblastoma protein (Rb) phosphorylation, resulting in increased Rb/E2F, cell-cycle arrest, and subsequent apoptosis . It also induces mitochondrial injury, caspase activation and subsequent apoptosis through downregulated transcription of the antiapoptotic protein MCL-1 in U937, Jurkat, and HL-60 leukemia or lymphoma cell lines .

Molecular Mechanism

The molecule SU9516 is competitive with respect to ATP for cdk2/cyclin A, with a K (i) value of 0.031 microM . Similarly, SU9516 inhibits cdk2/cyclin E and cdk1/cyclin B1 in an ATP-competitive manner, although at a 2- to 8-fold reduced potency . In contrast, the compound exhibited non-competitive inhibition with respect to ATP toward cdk4/cyclin D1, with a 45-fold reduced potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SU9516 involves the formation of a 3-substituted indolinone structure. The key steps include:

Formation of the Indolinone Core: This involves the cyclization of an appropriate precursor to form the indolinone ring.

Substitution at the 3-Position: The introduction of the substituent at the 3-position is achieved through a series of reactions, including condensation and cyclization reactions.

Industrial Production Methods

While specific industrial production methods for SU9516 are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield .

Chemical Reactions Analysis

Types of Reactions

SU9516 primarily undergoes:

Inhibition Reactions: It inhibits the activity of CDK2, CDK1, and to a lesser extent, CDK4.

Binding Reactions: It competitively binds in the ATP binding pocket of CDK2 and CDK1.

Common Reagents and Conditions

Reagents: The synthesis of SU9516 involves reagents such as methoxyindole derivatives and imidazole derivatives.

Major Products

The major product of these reactions is SU9516 itself, characterized by its potent inhibitory effects on CDKs .

Scientific Research Applications

SU9516 has a wide range of applications in scientific research, particularly in the fields of:

Cancer Research: It is used to study the inhibition of CDK2 and its effects on cancer cell proliferation and apoptosis. .

Cell Cycle Studies: It is used to investigate the role of CDKs in cell cycle regulation and the potential for CDK inhibitors in cancer therapy.

Drug Development: SU9516 serves as a lead compound for developing new CDK inhibitors with improved efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

Roscovitine: Another CDK inhibitor that targets CDK2, CDK7, and CDK9.

Flavopiridol: A broad-spectrum CDK inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, and CDK9.

Uniqueness of SU9516

SU9516 is unique due to its high selectivity for CDK2 compared to other CDKs. This selectivity makes it a valuable tool for studying CDK2-specific pathways and developing targeted cancer therapies .

Properties

IUPAC Name |

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)/b11-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUKRWAIZMBVCU-WCIBSUBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020706 | |

| Record name | SU 9516 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377090-84-1 | |

| Record name | SU 9516 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SU-9516 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD2SWT2SDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)

![(Z)-7-[(1S,2S,3S,4R)-3-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681083.png)

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681089.png)

![N-[(2S)-1-[[(2S)-2-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide](/img/structure/B1681093.png)

![[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)